6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one
Overview
Description
6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820
Scientific Research Applications
6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential anti-cancer and anti-microbial activities.
Industry: Utilized in the development of photolabile protecting groups for “caged” bioactive molecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one typically involves the bromination of 7-hydroxy-4-(hydroxymethyl)coumarin. One reported method involves the reaction of 7-hydroxy-4-(hydroxymethyl)coumarin with bromine in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Products include 6-bromo-7-hydroxy-4-formyl-2H-chromen-2-one.
Reduction: Products include 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.
Substitution: Products vary depending on the nucleophile used, such as 6-azido-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.
Mechanism of Action
The mechanism of action of 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is not fully elucidated. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The bromine and hydroxyl groups may facilitate binding to specific molecular targets, leading to alterations in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one: Lacks the bromine substitution, resulting in different chemical reactivity and biological activity.
6-Bromo-4-methyl-7-hydroxy-2H-chromen-2-one: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
Properties
IUPAC Name |
6-bromo-7-hydroxy-4-(hydroxymethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c11-7-2-6-5(4-12)1-10(14)15-9(6)3-8(7)13/h1-3,12-13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDQAAJTECOGEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593502 | |
Record name | 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223420-41-5 | |
Record name | 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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